((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-2-6-17-9-11-18(12-10-17)23(25)24-19-13-14-20(24)16-22(15-19)28(26,27)21-7-4-3-5-8-21/h3-5,7-12,19-20,22H,2,6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUURPJFSCMILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone , also known by its CAS number 1448122-00-6 , is a bicyclic organic molecule with potential pharmacological applications. Its unique structure, characterized by a bicyclic core and a phenylsulfonyl group, suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 345.48 g/mol . The structure includes a bicyclic framework that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3S |
| Molecular Weight | 345.48 g/mol |
| CAS Number | 1448122-00-6 |
| Structure | Bicyclic with phenylsulfonyl group |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The phenylsulfonyl group is believed to enhance binding affinity, allowing the compound to modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or neurotransmitter signaling.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neurological Applications : Its structure suggests possible applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of sulfonamide derivatives similar to this compound, demonstrating significant inhibition against Gram-positive bacteria, suggesting that the phenylsulfonyl group plays a crucial role in its activity .
Study 2: Anti-inflammatory Mechanisms
Research involving compounds with similar bicyclic structures indicated that they could inhibit the NF-kB signaling pathway, leading to decreased production of inflammatory mediators such as TNF-alpha and IL-6 .
Study 3: Neuropharmacological Effects
Investigations into related azabicyclo compounds revealed their potential neuroprotective effects in models of neurodegeneration, indicating that such compounds might be beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differentiating features:
Key Findings from Comparative Analysis
Sulfonyl vs. Sulfonamide Groups
- The target compound’s phenylsulfonyl group () contrasts with the pyrazole sulfonamide in . Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability compared to sulfonyl groups .
Aromatic Substituents
- The thiophene methanone in introduces a heterocyclic moiety, which may improve selectivity for GPCRs over the target compound’s purely aromatic system .
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability : Sulfonamide-containing analogs () may undergo faster hepatic clearance than sulfonyl derivatives due to susceptibility to hydrolysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Sulfonylation : Reacting the bicyclic amine intermediate with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Methanone Formation : Coupling the sulfonylated bicyclic amine with 4-propylbenzoyl chloride using HOBt/EDCI-mediated amidation or Grignard reactions .
- Stereochemical Control : Chiral resolution via HPLC or enzymatic methods to isolate the (1R,5S) enantiomer .
Q. How is the stereochemistry and crystal structure of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction studies confirm the (1R,5S) configuration and torsional angles of the bicyclic system .
- NMR Analysis : - and -NMR coupling constants (e.g., for axial protons) and NOESY correlations verify spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at 413.18 Da) .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer :
- GPCR Binding Assays : Radioligand displacement studies (e.g., -labeled antagonists) to assess affinity for adrenergic or opioid receptors .
- Kinase Inhibition Screens : Competitive binding assays against TYK2/JAK1 pathways, with IC values calculated via dose-response curves .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group replacement) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with sulfonamide, carbamate, or acetyl groups. Compare binding affinities using SPR (surface plasmon resonance) .
- Key Findings : Phenylsulfonyl groups enhance metabolic stability but reduce solubility; fluorinated analogs show improved CNS penetration .
- Data Contradiction : Some studies report increased potency with nitro-substituted sulfonyl groups, while others note toxicity .
Q. What strategies resolve contradictions in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines (e.g., HEK293 vs. CHO).
- Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) to calculate weighted IC means and confidence intervals .
- Hypothesized Causes : Variability may stem from differences in protein expression levels or allosteric modulator presence .
Q. How is the compound’s selectivity for TYK2 over JAK1 achieved?
- Methodological Answer :
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects.
- Crystal Structure Analysis : Compare binding modes in TYK2 (PDB: 6NP7) vs. JAK1 (PDB: 6WGP). Key differences include hydrogen bonding with TYK2’s Glu900 vs. JAK1’s Asp1021 .
- Mutagenesis Studies : Alanine scanning of TYK2’s ATP-binding pocket confirms critical residues (e.g., Leu942, Val988) .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
